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Compound of Interest

Compound Name: Fangchinoline

Cat. No.: B191232

An In-depth Analysis of the Bioactive Alkaloid from Stephania tetrandra

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra
S. Moore, a plant known in Traditional Chinese Medicine (TCM) as "Fen Fang Ji".[1] For
centuries, this herb has been utilized in TCM formulations to treat a variety of ailments,
including rheumatism, arthralgia, fever, and edema.[2][3] Modern scientific investigation has
begun to elucidate the molecular mechanisms behind these traditional uses, revealing
fangchinoline as a potent bioactive compound with a wide spectrum of pharmacological
activities. These include significant anticancer, anti-inflammatory, neuroprotective, and
cardioprotective effects.[1][4][5][6] This technical guide provides a comprehensive overview of
the current research on fangchinoline, focusing on its mechanisms of action, quantitative
efficacy, and the experimental protocols used to evaluate its therapeutic potential, aiming to
serve as a resource for researchers and professionals in drug development.

Pharmacological Activities and Quantitative Data

Fangchinoline exhibits a multitude of biological activities across various disease models. The
following tables summarize the key quantitative data from in vitro and in vivo studies,
demonstrating its efficacy.

Anticancer Activity
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Fangchinoline has demonstrated potent cytotoxic and anti-proliferative effects against a wide
range of human cancer cell lines. Its mechanisms include the induction of apoptosis,
autophagy, and cell cycle arrest.[1][7]

Table 1: In Vitro Anticancer Efficacy of Fangchinoline

Cell Line Cancer Type Efficacy Metric  Value Reference
Jurkat T cells Leukemia IC50 2.49 pM [8]
~20 pM
SGC7901 Gastric Cancer IC50 (Significant 9]
inhibition)
Colon
DLD-1 _ IC50 (48h) 4.53 yM [6]
Adenocarcinoma
Colon
LoVo , IC50 (48h) 5.17 uM [6]
Adenocarcinoma
Not specified,
A549 Lung Cancer IC50 effective at 10-40  [10]
pmol/l
A375 Melanoma IC50 12.41 uM [11]
A875 Melanoma IC50 16.20 uM [11]
] Adhesion 41.5% at 4 pM;
AGS Gastric Cancer o [12]
Inhibition 85.6% at 8 uM

| WM9 | Melanoma | Apoptosis (24h) | 8.8% early, 15.8% late at 2.5 uM (Derivative 49) |[13] |

Anti-inflammatory Activity

Traditionally used for inflammatory conditions, fangchinoline's efficacy is supported by modern
studies showing its ability to modulate key inflammatory mediators and pathways.[14]

Table 2: Anti-inflammatory Effects of Fangchinoline

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://www.benchchem.com/product/b191232?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734059/
https://pubmed.ncbi.nlm.nih.gov/21418191/
https://www.benchchem.com/product/b191232?utm_src=pdf-body
https://www.researchgate.net/publication/368717886_Fangchinoline_an_extract_of_the_Stephania_tetrandra_S_Moore_root_promoted_oxidative_stress-induced_DNA_damage_and_apoptosis_and_inhibited_Akt_signaling_in_Jurkat_T_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC4441295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709815/
https://pubmed.ncbi.nlm.nih.gov/25539072/
https://www.researchgate.net/publication/270003404_Fangchinoline_as_a_kinase_inhibitor_targets_FAK_and_suppresses_FAK-mediated_signaling_pathway_in_A549
https://www.researchgate.net/publication/270003404_Fangchinoline_as_a_kinase_inhibitor_targets_FAK_and_suppresses_FAK-mediated_signaling_pathway_in_A549
https://pmc.ncbi.nlm.nih.gov/articles/PMC5351403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150242/
https://www.benchchem.com/product/b191232?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10687873/
https://www.benchchem.com/product/b191232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Target/Mediato

Inhibition/Effe

Assay/Model Concentration

r

Cyclooxygena

ct

Reference

In vitro 100 uM 35% inhibition  [14]
se (COX)
Human

In vitro Interleukin-6 4 uyM 63% inhibition [14]
(hIL-6)

THP-1 cells IL-1B Release 5uM 50.5% inhibition [15]

| Derivative 6 | IL-13 Release | IC50 | 3.7 uM [[15] |

Neuroprotective and Cardioprotective Activities

Fangchinoline has shown promise in protecting against neuronal damage and cardiac

dysfunction in various experimental models.

Table 3: Neuroprotective and Other Activities of Fangchinoline

Model System Condition Effect Reference
. Dose-dependent
Glutamate-induced ]
HT22 cells L prevention of cell [16]
oxidative damage
death
Reduced brain injury
Neonatal rats Cerebral ischemia at 3,10, and 30 mg/kg  [17]
(i.p.)
] ] Attenuated
Alzheimer's Disease
N2AAPP cells amyloidogenic [18]
Model )
processing of APP
Attenuated myocardial
Endotoxemia-induced o
Rats ) ) injury at 30 or 60 [5]
cardiac dysfunction
mg/kg
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| MRC-5 cells | Human Coronavirus (HCoV-OC43) | CC50 | 12.40 puM |[19] |

Mechanisms of Action & Signaling Pathways

Fangchinoline exerts its diverse pharmacological effects by modulating multiple critical
intracellular signaling pathways.

PI3K/Akt Sighaling Pathway

A central pathway regulating cell survival, proliferation, and invasion is the PI3K/Akt pathway,
which is frequently dysregulated in cancer. Fangchinoline has been shown to directly target
and inhibit PI3K or suppress the phosphorylation of Akt.[9][20] This inhibition leads to the
downstream suppression of pro-survival proteins (e.g., XIAP), cell cycle regulators (e.g.,
GSK3[B/CDK2), and invasion-related enzymes (e.g., MMP2/MMP9).[20][21]
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Fangchinoline inhibits the PI3K/Akt signaling pathway.

NF-kB and AP-1 Signaling Pathways

The transcription factors NF-kB and AP-1 are key regulators of inflammation and
carcinogenesis. Fangchinoline effectively suppresses both constitutive and induced NF-kB
and AP-1 activation.[2][3] It achieves this by attenuating the phosphorylation of upstream
kinases like IkB kinase (IKK) and the p65 subunit of NF-kB, thereby preventing their nuclear

translocation and transcriptional activity.[2][22]
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Fangchinoline suppresses NF-kB pathway activation.

FAK-Mediated Signaling Pathway

Focal Adhesion Kinase (FAK) is a critical mediator of cell migration, invasion, and survival.
Fangchinoline acts as a kinase inhibitor targeting FAK, specifically suppressing its
phosphorylation at Tyr397.[10][23] This action blocks several downstream cascades, including
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the FAK-Akt, FAK-MEK-ERK1/2, and FAK-paxillin/MMP pathways, thereby inhibiting the
proliferation and invasive potential of cancer cells.[10][23]
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Fangchinoline targets FAK and its downstream pathways.

Autophagy via AMPK/ImMTOR/ULK1 Pathway

Fangchinoline is a potent inducer of autophagy, a cellular degradation process that can lead
to cell death in cancer. It activates this process by increasing the phosphorylation of AMP-
activated protein kinase (AMPK).[24][25] Activated AMPK then inhibits the mammalian target of
rapamycin (mTOR) and Unc-51 like autophagy activating kinase 1 (ULK1), key negative
regulators of autophagy, leading to the formation of autophagosomes and subsequent cell
death.[24][25] Some studies also suggest an mMTOR-independent mechanism.[7][26]
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Fangchinoline induces autophagy via the AMPK/mTOR pathway.

Keapl-Nrf2 Antioxidant Pathway

The Keapl-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under
oxidative stress, Nrf2 translocates to the nucleus to activate antioxidant gene expression.
Fangchinoline has been shown to exert neuroprotective effects by modulating this pathway. It
down-regulates the expression of Kelch-like ECH-associated protein 1 (Keapl), the negative
regulator of Nrf2.[16] This leads to the stabilization and nuclear accumulation of Nrf2, up-
regulating protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase
(SOD), thereby protecting cells from oxidative damage.[16][17]
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Fangchinoline activates the Keapl-Nrf2 antioxidant pathway.

Experimental Protocols

The following sections detail standardized methodologies for key experiments cited in

fangchinoline research.

Isolation and Purification

© 2025 BenchChem. All rights reserved. 9/16 Tech Support


https://www.benchchem.com/product/b191232?utm_src=pdf-body-img
https://www.benchchem.com/product/b191232?utm_src=pdf-body
https://www.benchchem.com/product/b191232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Source Material: Dried roots of Stephania tetrandra S. Moore (Radix Stephaniae Tetrandrae).
[27][28]

o Extraction: The powdered root material is typically extracted with an organic solvent like
ethanol.[29] An acid-dissolving and alkali-precipitation step can be used for pre-separation of
total alkaloids.[29]

« Purification Protocol (Reversed-Phase Flash Chromatography):[27][28][30]
o Column: Manually packed C18 column.
o Sample Loading: Approximately 100 mg of the crude extract is loaded onto the column.

o Elution: A suitable mobile phase is used to separate the compounds. Fractions are
collected and monitored by HPLC.

o Concentration: Fractions containing pure fangchinoline are combined and concentrated
under reduced pressure.

o Recrystallization: The concentrated product is recrystallized using acetone to yield high-
purity fangchinoline (typically >98%).

o Characterization: The final structure is confirmed using UV, IR, MS, and NMR analysis.[27]
[30]

In Vitro Cell-Based Assays
« Cell Viability (MTT Assay):[6][31]

o Cell Seeding: Cancer cells are seeded into 96-well plates (e.g., 5x102 cells/well) and
incubated overnight.

o Treatment: Cells are treated with varying concentrations of fangchinoline (e.g., 0-20 uM)
and incubated for a specified period (e.g., 24-48 hours).

o MTT Addition: MTT solution (e.g., 0.5 mg/ml) is added to each well, and plates are
incubated for 3-4 hours at 37°C.
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o Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the
formazan crystals.

o Absorbance Measurement: The absorbance is read on a microplate reader at a
wavelength of approximately 490 nm. Cell viability is calculated relative to the untreated
control.

e Apoptosis Assay (Annexin V-FITC/PI Staining):[13]

o Cell Treatment: Cells are treated with fangchinoline for the desired time (e.g., 24 hours).

o Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

o Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and
Propidium lodide (PI) according to the manufacturer's protocol, typically for 15 minutes in
the dark.

o Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-
positive/Pl-negative cells are considered early apoptotic, while double-positive cells are
late apoptotic.

e Cell Invasion (Transwell Assay):[12]

o Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel
and allowed to solidify.

o Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper
chamber.

o Treatment: Fangchinoline is added to the upper chamber. The lower chamber is filled
with a medium containing a chemoattractant (e.g., 10% FBS).

o Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

o Fixing and Staining: Non-invading cells on the upper surface of the membrane are
removed with a cotton swab. The invaded cells on the lower surface are fixed with
methanol and stained with crystal violet.
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o Quantification: The number of invaded cells is counted in several random fields under a
microscope.

In Vivo Animal Models

e Tumor Xenograft Model:[6]

[e]

Animal Model: Female BALB/C nude mice (5—6 weeks old) are typically used.

o Cell Implantation: A suspension of cancer cells (e.g., 1x107 cells in 0.1 ml medium) is
injected subcutaneously into the flank of each mouse.

o Tumor Growth: Tumors are allowed to grow to a palpable size.

o Grouping and Treatment: Mice are randomly divided into control and treatment groups.
The treatment group receives fangchinoline (e.g., via intraperitoneal injection), while the
control group receives the vehicle.

o Monitoring: Tumor size is measured regularly (e.g., with calipers), and animal body weight
and health are monitored.

o Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised,
weighed, and processed for further analysis (e.g., histology, Western blot).
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General experimental workflow for evaluating fangchinoline.

Conclusion and Future Perspectives

Fangchinoline, a key bioactive compound from Stephania tetrandra, stands as a compelling
example of a traditional remedy validated by modern scientific inquiry. Its multifaceted
pharmacological profile, underpinned by the modulation of critical signaling pathways such as
PI3K/Akt, NF-kB, and FAK, highlights its significant therapeutic potential. The robust data from
in vitro and in vivo studies demonstrate its efficacy as an anticancer, anti-inflammatory, and
neuroprotective agent.

For drug development professionals, fangchinoline offers a promising scaffold. Future
research should focus on optimizing its pharmacokinetic properties, exploring novel delivery
systems to enhance bioavailability and target specificity, and conducting further preclinical
studies in more complex disease models. The synthesis of novel derivatives has already shown
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promise in enhancing potency and reducing toxicity, representing a fruitful avenue for further
investigation.[8][13] A thorough understanding of its polypharmacological nature will be crucial
in positioning fangchinoline and its analogues as next-generation therapeutics for a range of
challenging diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle
progression - PMC [pmc.ncbi.nlm.nih.gov]

e 2. mdpi.com [mdpi.com]

» 3. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled
Apoptosis via the Dual Regulation of NF-kB and AP-1 Pathways - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. Fangchinoline Ameliorates Diabetic Retinopathy by Inhibiting Receptor for Advanced
Glycation End-Products (RAGE)-Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B
Cells (NF-kB) Pathway in Streptozotocin (STZ)-Induced Diabetic Rats - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 5. Fangchinoline attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of
ERK1/2 and NF-kB p65 phosphorylation - PMC [pmc.ncbi.nim.nih.gov]

e 6. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling
pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

e 7. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human
hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. researchgate.net [researchgate.net]

» 9. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901
cells - PMC [pmc.ncbi.nlm.nih.gov]

¢ 10. Fangchinoline as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling
pathway in A549 - PubMed [pubmed.ncbi.nim.nih.gov]

e 11. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.researchgate.net/publication/368717886_Fangchinoline_an_extract_of_the_Stephania_tetrandra_S_Moore_root_promoted_oxidative_stress-induced_DNA_damage_and_apoptosis_and_inhibited_Akt_signaling_in_Jurkat_T_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150242/
https://www.benchchem.com/product/b191232?utm_src=pdf-body
https://www.benchchem.com/product/b191232?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734059/
https://www.mdpi.com/1420-3049/24/17/3127
https://pubmed.ncbi.nlm.nih.gov/31466313/
https://pubmed.ncbi.nlm.nih.gov/31466313/
https://pubmed.ncbi.nlm.nih.gov/31466313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7576032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7576032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709815/
https://pubmed.ncbi.nlm.nih.gov/21418191/
https://pubmed.ncbi.nlm.nih.gov/21418191/
https://www.researchgate.net/publication/368717886_Fangchinoline_an_extract_of_the_Stephania_tetrandra_S_Moore_root_promoted_oxidative_stress-induced_DNA_damage_and_apoptosis_and_inhibited_Akt_signaling_in_Jurkat_T_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC4441295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4441295/
https://pubmed.ncbi.nlm.nih.gov/25539072/
https://pubmed.ncbi.nlm.nih.gov/25539072/
https://www.researchgate.net/publication/270003404_Fangchinoline_as_a_kinase_inhibitor_targets_FAK_and_suppresses_FAK-mediated_signaling_pathway_in_A549
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

12. Anti-metastatic activity of fangchinoline in human gastric cancer AGS cells - PMC
[pmc.ncbi.nlm.nih.gov]

13. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

14. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed
[pubmed.ncbi.nim.nih.gov]

15. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory
Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nim.nih.gov]

16. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate
Toxicity: Involvement of Keapl-Nrf2 Axis Regulation - PubMed [pubmed.ncbi.nim.nih.gov]

17. Fangchinoline Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia
Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine,
Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells - PMC
[pmc.ncbi.nlm.nih.gov]

20. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901
cells - PubMed [pubmed.ncbi.nim.nih.gov]

21. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP
axis - PMC [pmc.ncbi.nim.nih.gov]

22. Fangchinoline alleviates the progression of osteoarthritis through the nuclear factor
kappa B signaling pathway [pubmed.ncbi.nlm.nih.gov]

23. tandfonline.com [tandfonline.com]
24. researchgate.net [researchgate.net]

25. "Fangchinoline Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi
..." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]

26. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human
hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

27. tandfonline.com [tandfonline.com]
28. tandfonline.com [tandfonline.com]

29. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from
stephania tetrandra - Google Patents [patents.google.com]

30. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5351403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5351403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150242/
https://pubmed.ncbi.nlm.nih.gov/10687873/
https://pubmed.ncbi.nlm.nih.gov/10687873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470529/
https://pubmed.ncbi.nlm.nih.gov/31270710/
https://pubmed.ncbi.nlm.nih.gov/31270710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6341909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6341909/
https://www.researchgate.net/publication/376424360_Fangchinoline_alleviates_cognitive_impairments_through_enhancing_autophagy_and_mitigating_oxidative_stress_in_Alzheimer's_disease_models
https://pmc.ncbi.nlm.nih.gov/articles/PMC6921063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6921063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6921063/
https://pubmed.ncbi.nlm.nih.gov/25872479/
https://pubmed.ncbi.nlm.nih.gov/25872479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9022853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9022853/
https://pubmed.ncbi.nlm.nih.gov/39894170/
https://pubmed.ncbi.nlm.nih.gov/39894170/
https://www.tandfonline.com/doi/full/10.3109/1061186X.2014.992898
https://www.researchgate.net/publication/349415050_Fangchinoline_exerts_anticancer_effects_on_colorectal_cancer_by_inducing_autophagy_via_regulation_AMPKmTORULK1_pathway
https://digitalcommons.wayne.edu/som_srs/185/
https://digitalcommons.wayne.edu/som_srs/185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188903/
https://www.tandfonline.com/doi/abs/10.1080/10826076.2012.745139
https://www.tandfonline.com/doi/pdf/10.1080/10826076.2012.745139
https://patents.google.com/patent/CN102285994A/en
https://patents.google.com/patent/CN102285994A/en
https://www.researchgate.net/publication/272009908_Preparative_isolation_of_tetrandrine_and_fangchinoline_from_Radix_Stephania_tetrandra_using_reversed-phase_flash_chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 31. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate
Toxicity: Involvement of Keapl-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Role of Fangchinoline in Medicine: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191232#role-of-fangchinoline-in-traditional-chinese-
medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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